Porson

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Porson is an extremely weak basic (essentially neutral) compound. It has been detected, but not quantified, in herbs and spices, making it a potential biomarker for the consumption of these foods .

Méthodes De Préparation

The preparation methods for Porson are not well-documented in the literature. general synthetic routes for similar compounds often involve multi-step organic synthesis processes. These processes typically include the formation of intermediate compounds, followed by purification and characterization steps to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Porson, being a weak base, is likely to undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from this compound, potentially forming oxidized derivatives.

Reduction: This reaction involves the gain of electrons, leading to reduced forms of this compound.

Substitution: In this reaction, one functional group in this compound is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of chemical bonds in this compound by the addition of water, leading to the formation of smaller molecules.

Applications De Recherche Scientifique

Chemistry: Porson can be used as a model compound to study weak basicity and its effects on chemical reactions.

Biology: Due to its presence in herbs and spices, this compound can be studied as a biomarker for dietary intake.

Medicine: Research on this compound may reveal potential therapeutic uses, especially if it exhibits bioactive properties.

Industry: this compound could be used in the development of new materials or as a precursor in the synthesis of more complex compounds.

Mécanisme D'action

The exact mechanism of action of Porson is not well-understood. as a weak base, it may interact with acidic compounds, leading to the formation of salts. These interactions could influence various biochemical pathways and molecular targets, depending on the specific context in which this compound is used.

Comparaison Avec Des Composés Similaires

Porson can be compared with other weak bases and neutral compounds. Some similar compounds include:

Ammonia: A common weak base used in various chemical reactions.

Pyridine: A weak base often used as a solvent and reagent in organic synthesis.

Aniline: A weak base used in the production of dyes and other chemicals.

This compound’s uniqueness lies in its potential as a biomarker for dietary intake, which is not a common feature among similar weak bases .

Activité Biologique

Overview of Porson

This compound is not widely recognized as a standalone compound in the scientific literature. Instead, it appears to refer to a researcher or a context-specific term rather than a chemical entity. The name may be associated with various studies or models in environmental science, particularly related to carbon dynamics and ecological modeling, as indicated by references in the search results.

Biological Activity of Related Compounds

Given the lack of direct references to "this compound" as a compound, we can explore the biological activity of compounds typically studied in similar contexts, such as those involved in ecological modeling or environmental sciences.

Key Biological Activities

- Carbon Cycle Dynamics :

- Microbial Interactions :

- Neuroactive Compounds :

Case Study 1: Fecal Microbiota Transplantation

- Objective : To assess the impact of gut microbiota on aging.

- Findings : Transplanting fecal microbiota from young mice into progeroid mice improved healthspan and cognitive functions, indicating a strong link between gut microbiome composition and biological aging .

Case Study 2: Phosphorus Dynamics in Ecosystems

- Objective : To understand how phosphorus limitation affects carbon sequestration.

- Findings : Studies revealed that low-fertility soils could limit CO2 fertilization capacity in forests, impacting overall ecosystem health and productivity .

Data Table: Summary of Biological Activities

| Compound/Context | Biological Activity | Implications |

|---|---|---|

| Fecal Microbiota | Modulates gut health and cognitive function | Potential for aging interventions |

| Phosphorus Dynamics | Influences microbial metabolism | Affects carbon cycling and ecosystem productivity |

| Bufalin | Neuroactive effects on neuronal excitability | Potential therapeutic applications for CNS disorders |

Propriétés

Numéro CAS |

56222-03-8 |

|---|---|

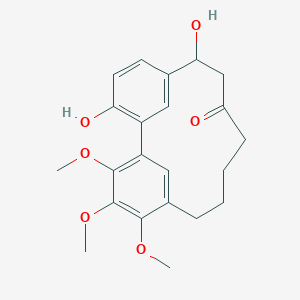

Formule moléculaire |

C22H26O6 |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |

InChI |

InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3 |

Clé InChI |

IFQDEGDKLBEYHN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |

SMILES canonique |

COC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC |

Apparence |

Powder |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the correct chemical structure of Porson?

A1: The structure of this compound was previously misidentified. Research has now confirmed its correct structure as 12-hydroxy-5-O-methylmyricanone. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, its revised structure, 12-hydroxy-5-O-methylmyricanone, allows for their determination. The molecular formula of this compound is C21H28O6, and its molecular weight is 376.4 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: The isolation and structure elucidation of this compound, along with other diarylheptanoids, were achieved using spectroscopic and chemical methods. [] Although the specific spectroscopic techniques were not detailed in the abstracts, it is reasonable to assume that methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed for structural characterization.

Q4: Are there any known derivatives of this compound, like 12-dehydrothis compound?

A4: Yes, 12-dehydrothis compound (3) has been isolated from the stems of Myrica gale var. tomentosa, alongside this compound. [] This finding suggests potential structural modifications of this compound that could be further investigated.

Q5: What are the known biological activities of this compound?

A5: While the provided abstracts focus on the isolation and structural characterization of this compound, they do not provide information on its specific biological activities. Further research is needed to explore its potential therapeutic applications.

Q6: From which natural source was this compound isolated?

A6: this compound was isolated from the stems of Myrica gale var. tomentosa, a plant variety belonging to the Myricaceae family. []

Q7: Are there other compounds isolated from the same natural source as this compound?

A7: Yes, aside from this compound and 12-dehydrothis compound, other compounds like myricanone, gallic acid, and myricetin 3-O-(6-galloyl)-β-D-galactopyranoside have also been isolated from Myrica gale var. tomentosa. []

Q8: What are some potential areas for future research on this compound?

A8: Future research should focus on:

- Richard this compound: A renowned classical scholar, whose legacy significantly impacted the field of textual criticism. [, , , , , , , , ]

- This compound's Law: A metrical rule in Greek tragedy, attributed to Richard this compound, governing the use of spondees in iambic trimeters. [, , ]

- Porsoniasm: A scholarly movement following Richard this compound's death, characterized by its adherence to his rigorous methods of textual analysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.